Zirconocene Zirconocene
Brand Name: Vulcanchem
CAS No.:
VCID: VC1889831
InChI: InChI=1S/2C5H5.Zr/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2
SMILES:
Molecular Formula: C10H10Z
Molecular Weight: 221.41 g/mol

Zirconocene

CAS No.:

Cat. No.: VC1889831

Molecular Formula: C10H10Z

Molecular Weight: 221.41 g/mol

* For research use only. Not for human or veterinary use.

Zirconocene -

Specification

Molecular Formula C10H10Z
Molecular Weight 221.41 g/mol
IUPAC Name cyclopenta-1,3-diene;zirconium(2+)
Standard InChI InChI=1S/2C5H5.Zr/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2
Standard InChI Key IDASTKMEQGPVRR-UHFFFAOYSA-N
Canonical SMILES [CH-]1C=CC=C1.[CH-]1C=CC=C1.[Zr+2]

Introduction

Structure and Properties

Molecular Architecture

Unlike ferrocene and other sandwich compounds with parallel cyclopentadienyl rings positioned on opposite sides of a metal center, zirconocene and other group 4 metallocenes adopt a bent configuration . This bent structure is crucial for their reactivity and catalytic properties. Without stabilizing ligands, the unstable Cp₂Zr(II) fragment readily dimerizes to form a fulvalene complex due to its electronic instability as a 14-electron species .

Electronic Configuration

Zirconocene contains a zirconium atom in the +2 oxidation state with a d² configuration, making it electron-deficient with only 14 valence electrons. This electronic unsaturation is responsible for both its high reactivity and instability in the absence of additional ligands that can donate electron density to stabilize the metal center .

Structural Variants

Numerous structural variations of zirconocene have been developed, including:

  • Substituted zirconocenes: (η⁵-RC₅H₄)₂ZrX₂

  • Ansa-zirconocenes: Z(η⁵-C₅H₄)₂ZrX₂ (where Z is a one- or two-membered bridge between cyclopentadienyl rings)

  • Mixed ring systems like (3-RInd#)₂ZrX₂ (where Ind# = C₆Me₅H and R = Me, Et, Ph)

These structural modifications significantly influence the steric and electronic properties of the resulting complexes, allowing fine-tuning of their catalytic behavior.

Historical Development

Early Discoveries

The history of zirconocene chemistry began in 1954 when Wilkinson and Birmingham synthesized zirconocene dihalides (Cp₂ZrX₂, where X = Cl or Br), marking some of the earliest examples of organozirconium compounds . This pioneering work laid the foundation for the subsequent exploration of metallocene chemistry.

Evolution of Zirconocene Chemistry

While initial discoveries were made in the 1950s, the chemistry of Cp₂Zr(II) compounds was more extensively investigated in the 1980s by researchers including Negishi, Takahashi, and Buchwald . Their work expanded the understanding of zirconocene reactivity and applications.

Modern Advances

In the 1990s, Rosenthal made significant contributions by synthesizing zirconocene reagents using bis(trimethylsilyl)acetylene as a stabilizing ligand . This innovation offered advantages over previously used reagents and expanded the range of possible reactions, contributing to the rapid growth of zirconocene chemistry. Currently, zirconium ranks among the most widely utilized transition metals in organic synthesis, demonstrating the continuing importance of zirconocene chemistry .

Synthesis Methods

Stabilization Strategies

The unstable 14-electron Cp₂Zr(II) species cannot exist independently but can be generated using ligands that stabilize the metallocene fragment. Ideally, these stabilizing ligands can be quantitatively released under mild conditions to enable subsequent reactions .

One approach involves using π-acceptor ligands like carbon monoxide. Another viable method employs trimethylphosphine to yield a Cp₂Zr(II) complex .

Synthesis of Zirconocene Hydrides

A convenient method for synthesizing zirconocene hydrido chlorides involves the addition of tert-butyllithium to corresponding zirconocene dichlorides. This approach has been successfully applied to prepare compounds such as CpCp''Zr(H)Cl and Cp''₂Zr(H)Cl (where Cp = C₅Me₅, Cp'' = 1,3-(SiMe₃)₂C₅H₃) with high yields .

Further addition of tert-butyllithium to CpCp''Zr(H)Cl produces the isobutyl hydride complex CpCp''Zr(CH₂CHMe₂)(H). This intermediate can undergo rapid hydrogenolysis in the presence of dihydrogen to yield the monomeric dihydride Cp*Cp''ZrH₂ .

Novel Synthetic Pathways

In the absence of dihydrogen, zirconocene dihydride can undergo reversible C-H activation of a cyclopentadienyl trimethylsilyl group, forming the "tuck-in" derivative Cp*(η⁵-1-SiMe₃C₅H₃-3-(η¹-SiMe₂CH₂))ZrH .

The addition of two equivalents of tert-butyllithium to ansa-zirconocene iPr₂Si(η⁵-3-SiMe₃C₅H₃)(η⁵-3,4-(SiMe₃)₂C₅H₂)ZrCl₂ results in the corresponding zirconocene isobutyl hydride complex. Upon exposure to H₂, this complex forms the dimeric dihydride [iPr₂Si(η⁵-3-SiMe₃C₅H₃)(η⁵-3,4-(SiMe₃)₂C₅H₂)ZrH₂]₂ .

Synthesis of Specialized Derivatives

A series of substituted indenyl complexes, including rac-(1-CMe₃-C₉H₆)Zr(H)Cl and rac-(1-CMe₃-C₉H₆)Zr(CH₂CHMe₂)(H), have been prepared using similar procedures . This synthetic methodology enables the preparation of metallocene alkyl hydrides and dihydrides that would be inaccessible through more conventional routes .

Applications in Catalysis

Polymerization of Ethylene

Zirconocenes hold a significant position among single-site catalysts for α-olefin polymerization due to their high catalytic activity and excellent copolymerization capabilities .

Effect of Catalyst Structure on Polymerization Activity

The table below presents the polymerization activities of various zirconocene catalysts supported on solid polymethylaluminoxane (sMAO) in the slurry-phase polymerization of ethylene:

Catalyst SystemPolymerization Activity (kg PE mol M⁻¹ h⁻¹ bar⁻¹)Molecular Weight of PE (M<sub>w</sub>, kg mol⁻¹) at 50°C
sMAO-meso-(3-EtInd#)₂Zr(CH₂Ph)₂657345
sMAO-meso-(3-EtInd#)₂ZrCl₂561406
sMAO-meso-(3-EtInd#)₂ZrBr₂452503
sMAO-meso-(3-MeInd#)₂ZrBr₂Not specified395

This data indicates that variation in the initiation group has a greater influence over polymerization activity for meso-catalysts than rac-catalysts, with meso-alkyl catalysts showing higher polymerization activities than meso-halide catalysts .

Oligomerization of α-Olefins

Zirconocene complexes, including Cp₂ZrCl₂, disubstituted zirconocenes (η⁵-RC₅H₄)₂ZrCl₂, ansa-zirconocenes Z(η⁵-C₅H₄)₂ZrCl₂, and thiapentalene zirconium complexes, catalyze the oligomerization of α-olefins (RCH=CH₂) to form mixtures of methylenealkanes and higher oligomers .

For Cp₂ZrCl₂, the reaction results in selective formation of methylenealkanes in the presence of a minor excess of methylaluminoxane (MAO). Research by Christoffers and Bergman demonstrated that chloride is an indispensable component of the catalyst system that provides high selectivity in dimerization reactions .

Mononuclear vs. Multinuclear Mechanisms

Under conditions providing a conventional mononuclear reaction mechanism, Cp₂ZrMe₂ catalyzes dimerization with low selectivity, while O[SiMe₂(η⁵-C₅H₄)]₂ZrMe₂ initiates the formation of oligomers in equal mass ratio .

The presence of trisobutylaluminum (TIBA) and especially Et₂AlCl results in increased selectivity of dimerization. Quantum chemical simulations performed at the M-06x/DGDZVP level of density functional theory (DFT) have helped explain experimental results involving traditional mononuclear and novel Zr-Al mechanistic concepts .

Role of Zr-Al₂ Species

Theoretical analysis has been conducted to evaluate the possible participation of Zr-Al₂ species in oligomerization reactions. While trinuclear transition states involving these species are structurally interesting, calculations demonstrate that the coordination of Me₂Al(μ-H)(μ-X)AlMe₂ is weak. Considering the difference in concentrations between α-olefin and organoaluminum components, the participation of such species in the catalytic process is unlikely .

Recent Developments in Supported Zirconocene Catalysts

Metal-Organic Framework Supported Catalysts

Recent research has explored the immobilization of zirconocene catalysts on metal-organic frameworks (MOFs) to overcome the drawbacks of homogeneous metallocene complexes in catalytic olefin polymerization .

Influence of MOF Properties

Studies have provided valuable insights into the effects of pore size, linker composition, and surface groups of MOFs on their performance as support materials for zirconocene-based ethylene polymerization catalysis .

Three distinct Zn-based MOFs—MOF-5, IRMOF-3, and ZIF-8—with different linkers have been activated with methylaluminoxane (MAO) and zirconocene complexes (Cp₂ZrMe₂) for ethylene polymerization applications. Characterization has been performed using multiple analytical tools, including X-ray diffraction (XRD), scanning electron microscopy (SEM), gel permeation chromatography (GPC), differential scanning calorimetry (DSC), and CO Fourier transform infrared (FT-IR) spectroscopy .

Surface Chemistry of Supported Catalysts

The surface properties of MOF, MOF/MAO, and MOF/MAO/Zr materials have been investigated using Fourier transform infrared spectroscopy (FT-IR) with CO as the probe molecule. These studies provide valuable insights into the surface chemical groups and pore sizes of MOFs as support materials for metallocene catalysts .

These parameters have a significant impact on the impregnation and activation of MAO and zirconocene complexes, which helps explain the different catalytic performances of MOF-supported catalyst materials in catalytic ethylene polymerization .

Applications in Organic Synthesis

Versatility in Synthetic Transformations

Zirconocene-based reagents have emerged as versatile tools in organic synthesis, with zirconium ranking among the most widely used transition metals in this field . The ability to generate and stabilize reactive Cp₂Zr(II) species has enabled a wide range of synthetic transformations.

Advantages of Zirconocene Reagents

The novel zirconocene sources developed by Rosenthal using bis(trimethylsilyl)acetylene as a stabilizing ligand offer several compelling advantages over previously used reagents and broaden the range of possible reactions . These advantages include milder reaction conditions, improved functional group tolerance, and enhanced control over stereoselectivity.

Current Research Directions

The chemistry of Cp₂Zr(II) compounds remains a rapidly growing area of research, with continuous exploration of new stabilizing ligands, reaction pathways, and synthetic applications . Current efforts are focused on expanding the scope of zirconocene-mediated transformations and improving the efficiency and selectivity of existing methodologies.

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